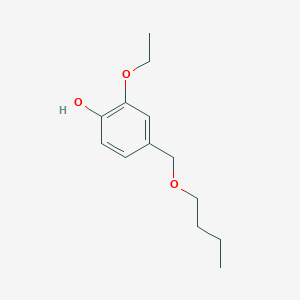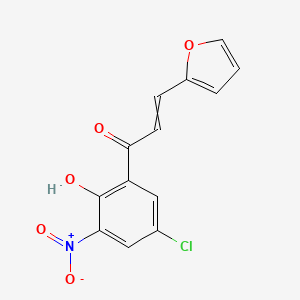![molecular formula C156H324Si5 B14242166 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) CAS No. 204711-81-9](/img/structure/B14242166.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to long hydrocarbon chains. It is primarily used in advanced material science and nanotechnology due to its unique properties.
Vorbereitungsmethoden
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of silanetetrayl derivatives, followed by the introduction of tridodecylsilane groups through hydrosilylation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the hydrocarbon chains are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and nanostructures.
Biology: The compound’s unique properties make it useful in the development of biosensors and drug delivery systems.
Medicine: It is explored for its potential in targeted drug delivery and imaging applications.
Industry: The compound is used in the production of high-performance coatings and adhesives due to its stability and hydrophobic properties.
Wirkmechanismus
The mechanism of action of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents. The compound’s hydrophobic nature allows it to penetrate lipid bilayers, facilitating the transport of drugs or other molecules into cells. The pathways involved include endocytosis and passive diffusion, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) can be compared with other organosilicon compounds such as:
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Polydimethylsiloxane: A widely used silicon-based organic polymer known for its flexibility and hydrophobic properties. The uniqueness of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) lies in its complex structure and the presence of long hydrocarbon chains, which impart unique physical and chemical properties not found in simpler organosilicon compounds.
Eigenschaften
CAS-Nummer |
204711-81-9 |
|---|---|
Molekularformel |
C156H324Si5 |
Molekulargewicht |
2340.7 g/mol |
IUPAC-Name |
tetrakis(3-tridodecylsilylpropyl)silane |
InChI |
InChI=1S/C156H324Si5/c1-13-25-37-49-61-73-85-97-109-121-137-157(138-122-110-98-86-74-62-50-38-26-14-2,139-123-111-99-87-75-63-51-39-27-15-3)149-133-153-161(154-134-150-158(140-124-112-100-88-76-64-52-40-28-16-4,141-125-113-101-89-77-65-53-41-29-17-5)142-126-114-102-90-78-66-54-42-30-18-6,155-135-151-159(143-127-115-103-91-79-67-55-43-31-19-7,144-128-116-104-92-80-68-56-44-32-20-8)145-129-117-105-93-81-69-57-45-33-21-9)156-136-152-160(146-130-118-106-94-82-70-58-46-34-22-10,147-131-119-107-95-83-71-59-47-35-23-11)148-132-120-108-96-84-72-60-48-36-24-12/h13-156H2,1-12H3 |
InChI-Schlüssel |
MDNVFXOACIZAIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCC[Si](CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)(CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


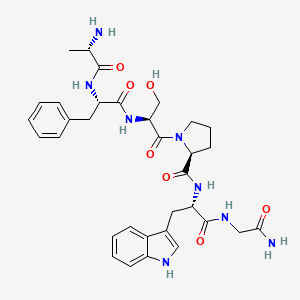
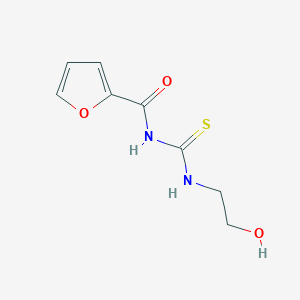
![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
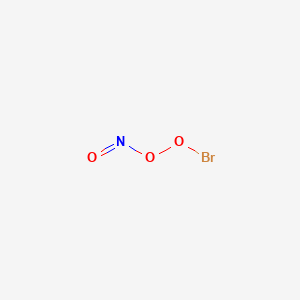
![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)

![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)
![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)
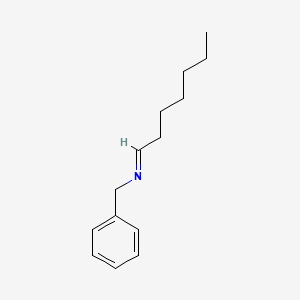

![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
